2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid
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Overview
Description
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a heterocyclic compound that contains both quinoline and benzoic acid moieties. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming stable complexes that can be detected using various spectroscopic techniques. Additionally, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid
- 2-(2-(Quinolin-8-yl)benzaldehyde)
Uniqueness
2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is unique due to its specific combination of quinoline and benzoic acid moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)14-8-1-2-9-15(14)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,20H,(H,21,22)/b19-11+ |
InChI Key |
QZMRHUTYZOHDFZ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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